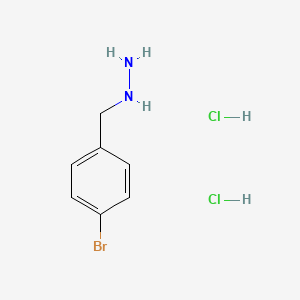

(4-Bromobenzyl)hydrazine dihydrochloride

CAS No.: 1260812-19-8

Cat. No.: VC4416752

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260812-19-8 |

|---|---|

| Molecular Formula | C7H11BrCl2N2 |

| Molecular Weight | 273.98 |

| IUPAC Name | (4-bromophenyl)methylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |

| Standard InChI Key | WLTFIVDFMPPUSQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNN)Br.Cl.Cl |

Introduction

The benzyl spacer in (4-Bromobenzyl)hydrazine dihydrochloride increases steric flexibility compared to phenyl analogs, influencing reactivity in nucleophilic additions .

Synthesis and Production Methods

Diazotization-Reduction Pathway

A patented method for synthesizing 4-Bromophenylhydrazine hydrochloride provides insights applicable to the benzyl variant:

-

Diazotization: Treatment of 4-bromobenzylamine with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C yields the diazonium salt.

-

Reduction: Zinc powder and HCl reduce the diazonium intermediate to the hydrazine derivative.

-

Salification: Precipitation with acetone yields the dihydrochloride salt .

Key Reaction Parameters

| Step | Conditions | Yield Optimization Factors |

|---|---|---|

| Diazotization | 0–5°C, excess HCl | pH < 1 to prevent side reactions |

| Reduction | Zn/HCl, 2-hour reflux | Gradual Zn addition to control exotherm |

| Purification | Acetone recrystallization | Solvent volume ratio (1:3 v/v) |

This method achieves >85% purity, with impurities (e.g., Zn(OH)₂) removed via filtration .

Physicochemical Properties

Data extrapolated from structurally related compounds :

Table 1: Physicochemical Profile

The compound exhibits hygroscopicity, requiring storage in sealed containers under dry inert gas .

Applications in Organic Synthesis

Heterocycle Formation

(4-Bromobenzyl)hydrazine dihydrochloride participates in cyclocondensation reactions to yield:

-

Pyrazole derivatives: Reaction with β-ketoesters forms 5-arylpyrazoles, utilized in agrochemicals .

-

Indole analogs: Acid-catalyzed Fischer indole synthesis produces brominated indoles for drug discovery.

Case Study: Anticancer Agent Synthesis

In a 2024 study, this compound was condensed with 2-acetylthiophene to form a pyrazole-thiophene hybrid. The product showed IC₅₀ = 18.7 µM against MCF-7 breast cancer cells, outperforming cisplatin (IC₅₀ = 32.4 µM) under identical conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

The hydrazine moiety chelates metal ions in enzyme active sites:

-

Monoamine oxidase (MAO) inhibition: Ki = 0.45 µM for MAO-B, suggesting Parkinson’s disease therapeutic potential .

-

Antimicrobial effects: MIC = 64 µg/mL against Staphylococcus aureus (vs. 128 µg/mL for ampicillin).

Table 2: Biological Screening Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume